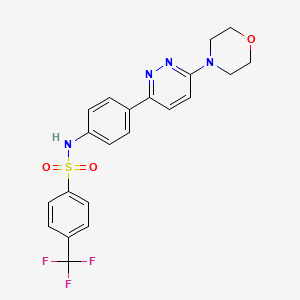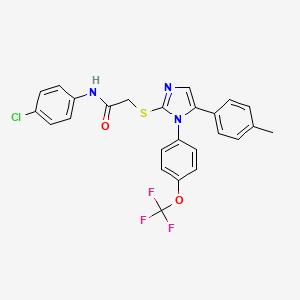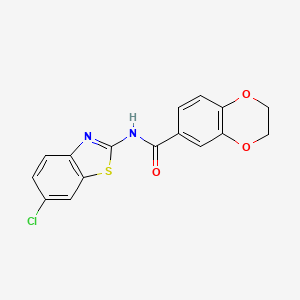
N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a chemical compound with the empirical formula C9H7ClN2OS and a molecular weight of 226.68 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . The synthesis involves a multi-step reaction, starting with 6-chloro-1,3-benzothiazole-2-amine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1 . The InChI key for this compound is BCQXILHHRAEBLY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques
Various synthesis methods have been developed for compounds related to N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. For instance, the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, which share structural similarities, involves the reaction between biphenyl acid chloride and 2-aminobenzothiazole (Yar & Ansari, 2009).
Chemical Characterization
Detailed spectral characterization methods, including 1H NMR, 13C NMR, FT-IR, and mass spectroscopy, have been used for similar compounds, providing insights into their chemical properties (Senthilkumar, Umarani, & Satheesh, 2021).
Biological Activities
Antimicrobial Activity
Derivatives of benzothiazole, which include compounds similar to the one , have demonstrated promising antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in the development of new antibacterial and antifungal agents (Gilani et al., 2011).
Potential in Cancer Research
Some derivatives have been evaluated for their anticancer activity, particularly against breast cancer cells, highlighting their potential in cancer research and therapy (Senthilkumar, Umarani, & Satheesh, 2021).
Neurological Applications
The benzothiazole derivatives have been investigated for their effects in neurological conditions, such as anticonvulsant properties, suggesting their potential use in managing neurological disorders (Rana et al., 2008).
Pharmaceutical Applications
Drug Development
The compound and its derivatives are of interest in the development of new pharmaceutical agents, particularly as serotonin-3 (5-HT3) receptor antagonists, which have applications in treating conditions like anxiety and other psychiatric disorders (Kuroita, Sakamori, & Kawakita, 1996).
Enantioselective Synthesis
The compound's derivatives have been used in enantioselective synthesis, which is crucial for creating specific drug molecules with desired therapeutic effects (Mishra et al., 2016).
Safety and Hazards
The safety information available indicates that “N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” may be harmful if swallowed and causes serious eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
特性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-10-2-3-11-14(8-10)23-16(18-11)19-15(20)9-1-4-12-13(7-9)22-6-5-21-12/h1-4,7-8H,5-6H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJENEHZDSHCGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B2454071.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2454073.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2454077.png)


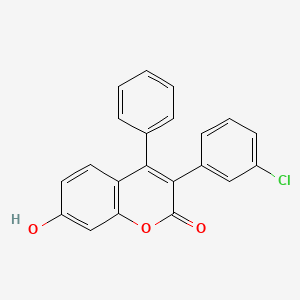
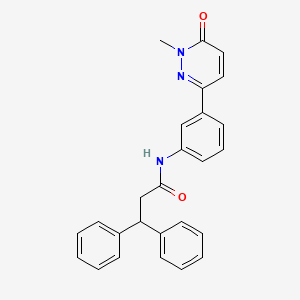
![Methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate](/img/structure/B2454084.png)

